

In-Depth Technical Guide to 4-Bromo-1-isopropyl-1H-imidazole

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Compound of Interest

Compound Name: 4-Bromo-1-isopropyl-1H-imidazole

Cat. No.: B1343905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromo-1-isopropyl-1H-imidazole**, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines standardized experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

While specific, experimentally determined values for the melting point, boiling point, and solubility of **4-Bromo-1-isopropyl-1H-imidazole** are not readily available in the surveyed literature, some fundamental properties have been identified. These are crucial for handling, storage, and application in a research setting.

Property	Value	Source
Molecular Formula	C ₆ H ₉ BrN ₂	[1]
Molecular Weight	189.05 g/mol	[1]
Physical Form	Solid or Semi-solid or liquid or lump	[1]
Purity	97%	[1]
Storage Temperature	2-8°C under an inert atmosphere	[1]

Spectroscopic Data

Detailed experimental spectra for **4-Bromo-1-isopropyl-1H-imidazole** are not widely published. However, based on the known structure, the expected spectroscopic characteristics can be predicted. For the related compound 4-Bromo-2-isopropyl-1H-imidazole, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2] Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring, C-H stretching of the isopropyl group, a C=N stretching vibration from the imidazole ring, and a C-Br stretching frequency.[2]

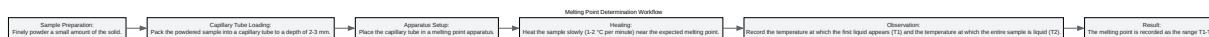
Experimental Protocols

To ascertain the precise physical properties of **4-Bromo-1-isopropyl-1H-imidazole**, the following established experimental protocols are recommended.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Workflow for Melting Point Determination:



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Caption: A generalized workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Workflow for Boiling Point Determination:



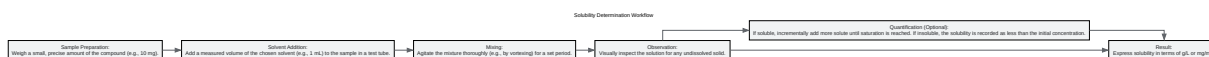
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Caption: A standard procedure for determining the boiling point of a liquid organic compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in reactions and formulations.

Workflow for Solubility Determination:



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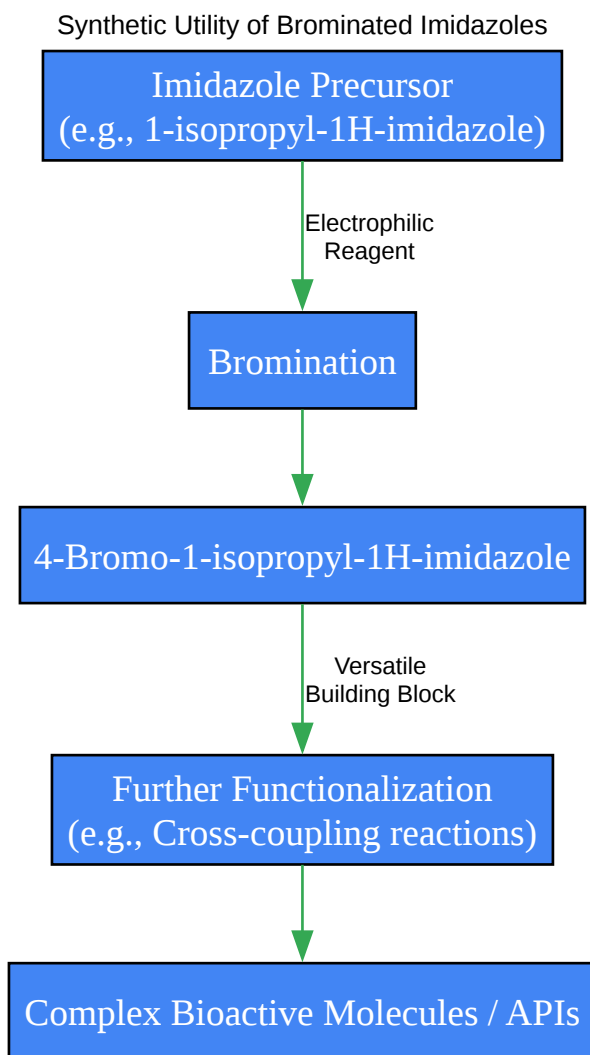
Caption: A general workflow for the qualitative and quantitative determination of a compound's solubility.

Biological and Chemical Context

While no specific signaling pathways involving **4-Bromo-1-isopropyl-1H-imidazole** have been documented, imidazole derivatives are known to possess a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3] The bromine atom on the imidazole ring provides a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[4][5] The isopropyl group can influence the compound's lipophilicity and steric interactions, which are critical parameters in drug design.[2]

The general synthetic approach to similar compounds, such as 4-bromo-2-isopropyl-1H-imidazole, often involves the direct electrophilic bromination of the corresponding isopropyl-1H-imidazole precursor.[2]

Logical Relationship in Synthetic Chemistry:



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Caption: The role of **4-Bromo-1-isopropyl-1H-imidazole** as a key intermediate in chemical synthesis.

This guide serves as a foundational resource for researchers working with **4-Bromo-1-isopropyl-1H-imidazole**. The provided protocols and contextual information are intended to facilitate further investigation and application of this compound in the fields of chemical synthesis and drug discovery.

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